molecular formula C12H13NO4 B1295727 Cyclopentyl 4-nitrobenzoate CAS No. 61081-80-9

Cyclopentyl 4-nitrobenzoate

Cat. No.: B1295727
CAS No.: 61081-80-9
M. Wt: 235.24 g/mol
InChI Key: WPKVBNFXUGNXGX-UHFFFAOYSA-N
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Description

Cyclopentyl 4-nitrobenzoate is an organic compound with the molecular formula C12H13NO4. It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a cyclopentyl group, and a nitro group is attached to the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical substances .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopentyl 4-nitrobenzoate can be synthesized through the esterification of 4-nitrobenzoic acid with cyclopentanol. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as temperature control and the use of high-purity reactants, can further improve the production process .

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl 4-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cyclopentyl 4-nitrobenzoate is used in scientific research for:

    Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

    Pharmaceutical Research: Investigating its potential as a precursor for drug development.

    Material Science:

Mechanism of Action

The mechanism of action of cyclopentyl 4-nitrobenzoate involves its interaction with various molecular targets depending on the specific application. For instance, in reduction reactions, the nitro group undergoes electron transfer processes leading to its conversion to an amino group. The ester group can participate in nucleophilic substitution reactions, where the nucleophile attacks the carbonyl carbon, leading to the formation of new chemical bonds .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-nitrobenzoate
  • Ethyl 4-nitrobenzoate
  • Benzyl 4-nitrobenzoate

Uniqueness

Cyclopentyl 4-nitrobenzoate is unique due to the presence of the cyclopentyl group, which imparts different steric and electronic properties compared to its methyl, ethyl, and benzyl counterparts. These differences can influence its reactivity and the types of reactions it can undergo, making it a valuable compound in specific synthetic applications .

Properties

IUPAC Name

cyclopentyl 4-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c14-12(17-11-3-1-2-4-11)9-5-7-10(8-6-9)13(15)16/h5-8,11H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPKVBNFXUGNXGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00976574
Record name Cyclopentyl 4-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00976574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61081-80-9
Record name NSC87154
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87154
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclopentyl 4-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00976574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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